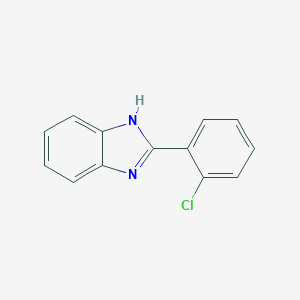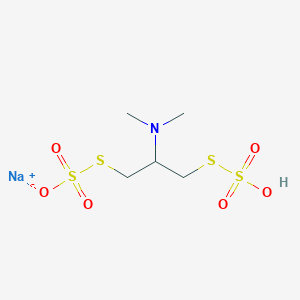
Monosultap
Overview
Description
Monosultap is an organic compound with the molecular formula C5H12NNaO6S4 . It is a type of insecticide used in agriculture to regulate insect growth against Pieris rapae . It is also known as the monosodium salt of thiosultap .
Synthesis Analysis
The preparation of Monosultap involves mixing an organic solvent and a wet product of Monosultap, followed by distillation and dehydration . The process also includes distillation and dehydration through spray heating or membrane evaporator heating .Molecular Structure Analysis
Monosultap has a molecular weight of 333.402 . It is a white crystalline solid .Chemical Reactions Analysis
Monosultap has been found to have half-lives of 1.1-1.9 days in water, 1.4-2.1 days in soil, and 1.3-2.1 days in rice plants . The residue dynamics and final residues of Monosultap in rice plants and the environment have been studied .Physical And Chemical Properties Analysis
Monosultap is a white crystalline solid . It is slightly soluble in DMSO and water .Scientific Research Applications
Pesticide in Rice Cultivation
Monosultap, with CAS number of [52207-48-4], is a nereistoxin (NTX) derivatives insecticidal substance . It is used as a pesticide in rice cultivation, especially in China where rice is a widely cultivated crop . It is selectively active on Lepidoptera, Coleoptera, and Diptera insect pests .
Residue Analysis
A modified method for the analysis of monosultap residue in rice plant and environment has been developed and validated . This method studies monosultap residue dynamics and final residues in supervised field trials at GAP conditions .
Dissipation Dynamics
The dissipation experiments showed the half-lives (T 1/2) of monosultap in water, soil, and rice plants were 1.1-1.9, 1.4-2.1, and 1.3-2.1 days, respectively . This information is crucial for understanding how quickly the pesticide degrades in different environments.
Residue Levels in Harvested Rice
At pre-harvest intervals (PHI) of 21 and 30 days, monosultap residue were 0.01-0.06 mg kg −1 in soil, 0.01-0.19 mg kg −1 in rice plants, and 0.01-0.09 mg kg −1 in husked rice . This data is important for ensuring the safety of the harvested rice for consumption.
Risk Assessment
The residue data of monosultap in rice and the environment contribute to the risk assessment and provide guidance on the proper and safe use . This is crucial for ensuring the scientific application of monosultap formulation in rice.
Seed Treatment Agents
Although monosultap in the compound formulation degraded relatively quickly, its presence enhanced the absorption rate of chlorantraniliprole by rice roots during the seedling stage . This study can provide a theoretical basis and technical reference for the development of seed treatment agents for the control of C. medinalis .
Mechanism of Action
Target of Action
Monosultap, a derivative of nereistoxin (NTX), is an insecticidal substance . It is generally a stomach poison with some contact action and often shows some systemic action . It tends to be selectively active on Lepidoptera, Coleoptera, and Diptera insect pests .
Mode of Action
Monosultap acts as a competitive inhibitor of acetylcholine . This means it competes with acetylcholine for the same binding site, thereby inhibiting the action of acetylcholine. This inhibition disrupts the normal functioning of the nervous system in the target pests, leading to their death .
Pharmacokinetics
Monosultap exhibits a rapid dissipation in the environment . The half-lives (T1/2) of Monosultap in water, soil, and rice plants were found to be 1.1–1.9, 1.4–2.1, and 1.3–2.1 days, respectively . This indicates that Monosultap is relatively short-lived in the environment, which can impact its bioavailability.
Result of Action
The application of Monosultap has been shown to significantly control pests such as Cnaphalocrocis medinalis in rice fields . Even after 94 days post-seeding, approximately 70% leaf protection effect was observed . This suggests that Monosultap is effective in protecting crops from pest damage over an extended period.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Monosultap. For instance, its rapid dissipation in water, soil, and plants suggests that environmental conditions such as temperature, humidity, and rainfall could potentially affect its persistence and efficacy . Furthermore, Monosultap’s presence was found to enhance the absorption rate of another pesticide, chlorantraniliprole, by rice roots during the seedling stage , indicating that its action can be influenced by the presence of other substances in the environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNMHBAJUNHZRE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NNaO6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98968-92-4 (Parent) | |
| Record name | Thiosultap-monosodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90183730 | |
| Record name | Thiosultap-monosodium [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monosultap | |
CAS RN |
29547-00-0 | |
| Record name | Thiosultap-monosodium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiosultap-monosodium [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOSULTAP-MONOSODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70K43Z575E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Monosultap?
A1: Monosultap itself is a pro-insecticide that is metabolized into its active form, nereistoxin, in insects. Nereistoxin acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, ] It binds to nAChRs at the nerve synapse, leading to prolonged stimulation and ultimately paralysis and death of the insect. [, ]
Q2: How does resistance to Monosultap develop in insects?
A2: Resistance to Monosultap can develop through several mechanisms:
- Target site insensitivity: Mutations in the nAChR gene can reduce the binding affinity of nereistoxin, leading to decreased sensitivity. [, ]
- Metabolic detoxification: Increased activity of detoxifying enzymes like P450 monooxygenases can enhance the metabolism and elimination of Monosultap, reducing its effectiveness. []
Q3: Is there cross-resistance between Monosultap and other insecticides?
A3: Yes, cross-resistance has been observed between Monosultap and other nAChR agonists like imidacloprid, acetamiprid, and other nereistoxin analogs. [] This cross-resistance can limit the effectiveness of insecticide rotation strategies.
Q4: Are there specific geographical variations in Monosultap resistance?
A4: Yes, resistance levels can vary significantly between geographical populations, likely due to differences in insecticide usage patterns. [, , ] For example, populations in southeastern China show higher resistance to triazophos, often used alongside Monosultap, than those in northern regions. []
Q5: How quickly does Monosultap degrade in the environment?
A5: Monosultap degrades relatively quickly in the environment, with half-lives ranging from 1.86 to 7.70 days in paddy water, soil, and rice plants. [] The degradation rate can be influenced by factors like temperature, pH, and microbial activity.
Q6: Are there any known negative environmental impacts of Monosultap?
A6: While Monosultap is considered relatively safe due to its rapid degradation, studies have shown potential toxicity to non-target organisms like earthworms (Eisenia foetida) and aquatic insects (Chironomus flaviplumus). [, ]
Q7: What analytical methods are commonly used to detect and quantify Monosultap residues?
A7: Several methods are employed for Monosultap residue analysis:
- Gas Chromatography (GC): This technique, often coupled with flame photometric detection (FPD) or mass spectrometry (MS), is commonly used to determine Monosultap residues in various matrices like soil, rice plants, and water. [, , ]
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or MS, offers a sensitive and selective approach for analyzing Monosultap and its metabolites. [, , ]
Q8: What are the common formulations of Monosultap for agricultural use?
A8: Monosultap is available in various formulations, including wettable powders (WP), granules (G), and emulsifiable concentrates (EC). [, , , , , , ] These formulations allow for different application methods, such as spraying, soil incorporation, and seed treatment.
Q9: Are there any synergistic effects when Monosultap is used in combination with other insecticides?
A9: Yes, studies have shown synergistic effects when Monosultap is combined with certain insecticides, including:
- Organophosphates: Combinations with triazophos and chlorpyrifos have shown enhanced efficacy against pests like the oriental armyworm (Mythimna separata) and sugarcane borer. [, ]
- Avermectins: Mixtures with abamectin have demonstrated synergistic activity against the rice stem borer (Chilo suppressalis). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




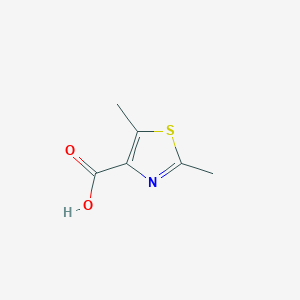


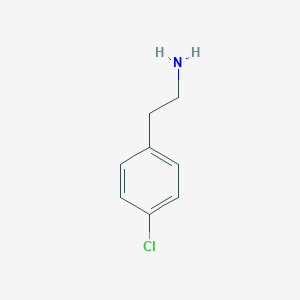

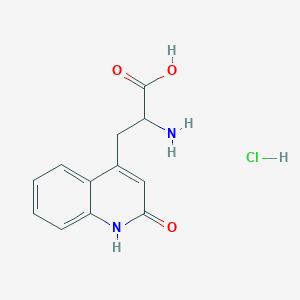
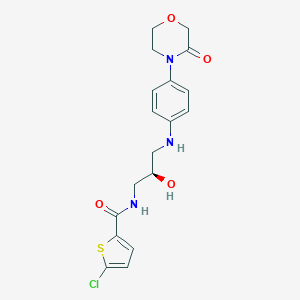
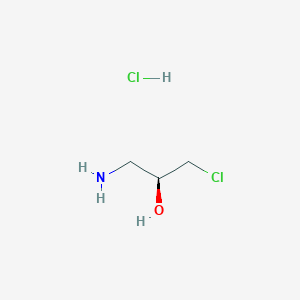
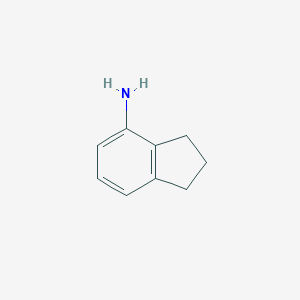
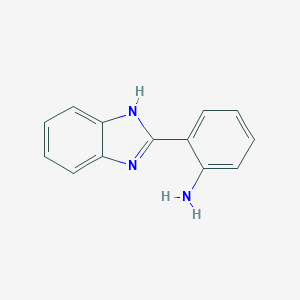
![8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B57591.png)
